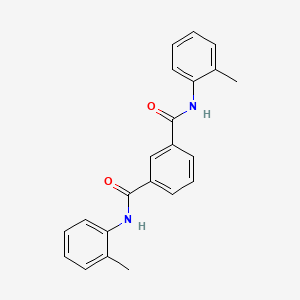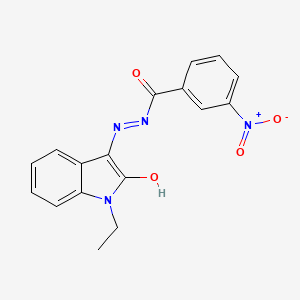
N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties It is part of the benzene-1,3-dicarboxamide family, which is characterized by the presence of two amide groups attached to a benzene ring
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-methylaniline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N1,N3-BIS(3-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure but with different substitution pattern on the aromatic ring.
N1,N3-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE: Contains additional ethyl groups, leading to different chemical properties.
Uniqueness
N1,N3-BIS(2-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
1-N,3-N-bis(2-methylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-8-3-5-12-19(15)23-21(25)17-10-7-11-18(14-17)22(26)24-20-13-6-4-9-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXXMMUKZOAHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5527187.png)
![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)
![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-5-tert-butylfuran-2-carboxamide](/img/structure/B5527232.png)
![N-PHENYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5527236.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)
![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)
